Rp-cAMPS-Triethylammoniumsalz

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Sp-cAMPS wird durch eine Reihe von chemischen Reaktionen ausgehend von Adenosin synthetisiertDies wird typischerweise durch Umsetzen von Adenosin mit Thiophosphorylchlorid unter kontrollierten Bedingungen erreicht . Die Reaktionsbedingungen müssen sorgfältig überwacht werden, um die korrekte Stereochemie des Produkts zu gewährleisten, da Sp-cAMPS eines der Diastereomere von Adenosin-3’,5’-cyclischem Monophosphorothioat ist .

Wissenschaftliche Forschungsanwendungen

Sp-cAMPS wird aufgrund seiner Fähigkeit, cAMP-abhängige Proteinkinasen zu aktivieren, in der wissenschaftlichen Forschung häufig verwendet. Zu seinen Anwendungen gehören:

Wirkmechanismus

Sp-cAMPS übt seine Wirkungen aus, indem es das natürliche Signalmolekül cAMP nachahmt. Es bindet an die regulatorischen Untereinheiten cAMP-abhängiger Proteinkinasen und verursacht eine Konformationsänderung, die die katalytischen Untereinheiten aktiviert . Diese Aktivierung führt zur Phosphorylierung von Zielproteinen, was wiederum verschiedene zelluläre Prozesse wie Stoffwechsel, Genexpression und Zelldifferenzierung moduliert . Sp-cAMPS hemmt auch Phosphodiesterasen, wodurch seine Stabilität weiter erhöht und seine Wirkungen verlängert werden .

Wirkmechanismus

Biochemical Pathways

The compound’s action primarily affects the cAMP-dependent pathway. By antagonizing the activation of PKA, Rp-cAMPS triethylammonium salt can modulate various cellular processes that are regulated by cAMP. These include processes like cell differentiation, cell cycle progression, and other signal transduction pathways .

Result of Action

The inhibition of PKA activation by Rp-cAMPS triethylammonium salt can lead to a decrease in the phosphorylation of PKA substrates, thereby affecting the cellular processes that these substrates are involved in . For instance, it has been reported that Rp-cAMPS can decrease the monosynaptic EPSCs evoked at certain synapses in slices from arthritic rats .

Biochemische Analyse

Biochemical Properties

Rp-cAMPS Triethylammonium Salt interacts with cAMP binding sites on the regulatory subunits . It acts as a competitive antagonist of cAMP-induced activation of PKA .

Cellular Effects

It is known to influence cell function by interacting with cAMP binding sites on the regulatory subunits .

Molecular Mechanism

Rp-cAMPS Triethylammonium Salt exerts its effects at the molecular level by interacting with cAMP binding sites on the regulatory subunits . This interaction leads to a competitive antagonism of cAMP-induced activation of PKA .

Temporal Effects in Laboratory Settings

It is known to be resistant to hydrolysis by phosphodiesterases .

Metabolic Pathways

It is known to interact with cAMP binding sites on the regulatory subunits .

Vorbereitungsmethoden

Die industrielle Produktion von Sp-cAMPS folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit und Konsistenz des Produkts zu gewährleisten . Die Verbindung wird typischerweise in lyophilisierter Form hergestellt, um ihre Stabilität während der Lagerung und des Transports zu verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sp-cAMPS unterliegt in erster Linie Reaktionen, die typisch für cyclische Nukleotide sind, einschließlich Phosphorylierung und Bindung an Proteinkinasen . Es ist resistent gegen Hydrolyse durch Phosphodiesterasen, was ein bedeutender Vorteil gegenüber natürlichem cAMP ist .

Häufige Reagenzien und Bedingungen

Zu den gebräuchlichen Reagenzien, die bei Reaktionen mit Sp-cAMPS verwendet werden, gehören Thiophosphorylchlorid für seine Synthese und verschiedene Puffer für seine Stabilisierung und Lagerung . Die Verbindung ist unter physiologischen Bedingungen stabil und kann über einen längeren Zeitraum bei -20°C gelagert werden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit Sp-cAMPS entstehen, sind typischerweise phosphorylierte Proteine, da es als Aktivator von Proteinkinasen wirkt . Diese Aktivierung führt zu einer Kaskade von nachgeschalteten Signalisierungsereignissen in der Zelle .

Analyse Chemischer Reaktionen

Types of Reactions

Sp-cAMPS primarily undergoes reactions typical of cyclic nucleotides, including phosphorylation and binding to protein kinases . It is resistant to hydrolysis by phosphodiesterases, which is a significant advantage over natural cAMP .

Common Reagents and Conditions

The common reagents used in reactions involving Sp-cAMPS include thiophosphoryl chloride for its synthesis and various buffers for its stabilization and storage . The compound is stable under physiological conditions and can be stored at -20°C for extended periods .

Major Products Formed

The major products formed from reactions involving Sp-cAMPS are typically phosphorylated proteins, as it acts as an activator of protein kinases . This activation leads to a cascade of downstream signaling events within the cell .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rp-cAMPS: Ein Diastereomer von Sp-cAMPS, das als Antagonist von cAMP-abhängigen Proteinkinasen wirkt.

Dibutyryl-cAMP: Ein synthetisches Analogon von cAMP, das permeabler für Zellmembranen ist, aber im Vergleich zu Sp-cAMPS weniger resistent gegen Phosphodiesterasen ist.

8-Br-cAMP: Ein weiteres cAMP-Analogon mit höherer Zellpermeabilität, aber geringerer Resistenz gegen Phosphodiesterasen.

Einzigartigkeit von Sp-cAMPS

Sp-cAMPS ist einzigartig aufgrund seiner hohen Resistenz gegen den Abbau durch Phosphodiesterasen und seiner starken Aktivierung von cAMP-abhängigen Proteinkinasen . Diese Eigenschaften machen es zu einem unschätzbaren Werkzeug für die Untersuchung von cAMP-Signalwegen und für die Entwicklung therapeutischer Strategien, die auf diese Wege abzielen .

Eigenschaften

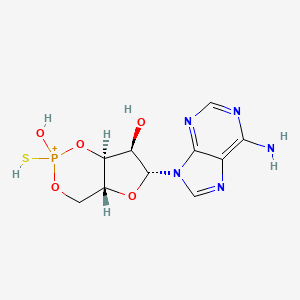

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPNJFHAPJOHPP-JOILOJCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178316 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-17-2 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

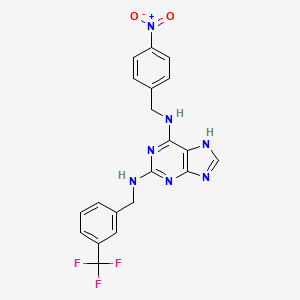

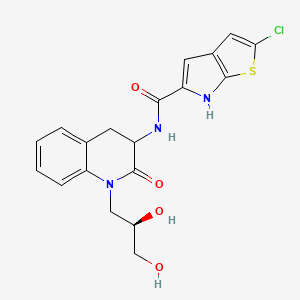

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)